molecular formula C23H24N4O3 B11124716 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide

Cat. No.: B11124716
M. Wt: 404.5 g/mol
InChI Key: YUJTUQQNKWCDAZ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide typically involves multiple steps, including the formation of the indole and quinazoline rings, followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The quinazoline moiety can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or its equivalents . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, while quinazoline derivatives can inhibit tyrosine kinases . These interactions can lead to changes in cellular signaling and gene expression, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide can be compared with other indole and quinazoline derivatives:

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C23H24N4O3/c1-30-15-14-26-13-11-17-20(8-4-9-21(17)26)25-22(28)10-5-12-27-16-24-19-7-3-2-6-18(19)23(27)29/h2-4,6-9,11,13,16H,5,10,12,14-15H2,1H3,(H,25,28)

InChI Key

YUJTUQQNKWCDAZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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